molecular formula C6H12 B077681 trans-3-Hexene CAS No. 13269-52-8

trans-3-Hexene

Cat. No.: B077681
CAS No.: 13269-52-8
M. Wt: 84.16 g/mol
InChI Key: ZQDPJFUHLCOCRG-AATRIKPKSA-N
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Description

trans-3-Hexene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a more linear structure. Its molecular formula is C6H12 , and it is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Alkynes: One common method to synthesize trans-3-Hexene is through the partial reduction of 3-hexyne.

    Dehydrohalogenation: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base such as potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of hexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms from hexane, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: meta-chloroperoxybenzoic acid, osmium tetroxide

    Hydrogenation: Hydrogen gas, palladium on carbon

    Halogenation: Bromine, carbon tetrachloride

Major Products:

    Epoxides: Formed from epoxidation reactions

    Diols: Formed from hydroxylation reactions

    Dihalides: Formed from halogenation reactions

Scientific Research Applications

Chemistry: trans-3-Hexene is used as a starting material in the synthesis of various organic compounds. It is also employed in studying the mechanisms of catalytic reactions, such as epoxidation and hydrogenation .

Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and reaction products, such as epoxides and diols, are of interest in medicinal chemistry for their potential biological activities .

Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of fragrances and flavors. It is also utilized in the manufacture of specialty chemicals .

Properties

IUPAC Name

(E)-hex-3-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+
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InChI Key

ZQDPJFUHLCOCRG-AATRIKPKSA-N
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Canonical SMILES

CCC=CCC
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Isomeric SMILES

CC/C=C/CC
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID70891265
Record name (3E)-3-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Vapor Pressure

165.0 [mmHg]
Record name 3-Hexene
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CAS No.

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8
Record name trans-3-Hexene
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Synthesis routes and methods

Procedure details

The 3-hexene feedstock was assumed to have a composition of 33 wt % cis-3-hexene and 67 wt % trans-3-hexene. The normal boiling points for 1-, 2-, and 3-hexene are listed in Example 2. The normal boiling for DMF, the extraction solvent in this example, is 152° C. (305° F.). The isomerization reaction was assumed to occur at the bottom of the column. The column was assumed to have 150 theoretical stages, a kettle reboiler, and a total condenser. The operating conditions for the column consisted of a pressure of 7 atm, condenser temperature of 140° C. (283° F.), and reboiler temperature of 232° C. (450° F.). In addition, 100 lb/hr of DMF was added to the 10th theoretical stage of the column (near the top). This resulted in a column with a diameter of 11.8 ft and a reflux ratio of 518. For this case, the 1000 lb/hr 3-hexene feed resulted in 980 lb/hr of 99 wt % 1-hexene product. The column bottoms contained 91 wt % DMF, which can be recycled back to the column. A detailed material balance is shown in the following table. RXFEED is the distillation column feed stream, SOLVENT is the DMF extractive distillation solvent stream, BOTTOMS is the distillation column bottoms stream, and 1-HEXENE is the product stream, which is obtained from the top of the column.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Hexene
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trans-3-Hexene
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Customer
Q & A

ANone: trans-3-Hexene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

A: Yes, researchers have characterized this compound using various spectroscopic methods, including infrared (IR) [], [], [], [], 1H NMR [], [], [], [], [], [], 13C NMR [], [], [], [], and near edge X-ray absorption fine structure (NEXAFS) []. These studies provide insights into its vibrational modes, electronic structure, and bonding characteristics.

A: Yes, this compound can participate in olefin metathesis reactions catalyzed by certain ruthenium complexes. Studies have shown that using this compound as a starting material in a tandem isomerization-metathesis process with a ruthenium catalyst in an ionic liquid biphasic system can lead to the formation of heavier linear olefins. []

A: The position of the double bond significantly influences the reactivity of hexene isomers, especially in combustion reactions. Researchers have investigated the autoignition characteristics of trans-hexene isomers (1-hexene, trans-2-hexene, and this compound) and found that the location of the double bond affects ignition delay times and the formation of specific intermediate species during combustion. []

A: Yes, ab initio calculations have been employed to study the interaction between this compound (as a model for polybutadiene) and carbon dioxide (CO2). [] These calculations provide insights into the strength and nature of intermolecular interactions, which are crucial for understanding the solubility of CO2 in polymers and the associated swelling behavior.

A: In the atmosphere, this compound reacts with atmospheric oxidants like ozone (O3) and hydroxyl radicals (OH). Studies have investigated the gas-phase ozonolysis of this compound and identified various reaction products, including carbonyl compounds and hydroxyl radicals. [] These studies contribute to our understanding of the atmospheric fate and impact of alkenes.

A: Researchers utilize a variety of analytical techniques to study this compound, including gas chromatography (GC) [], [], gas chromatography/flame ionization detection (GC/FID) [], Fourier-transform infrared spectroscopy (FTIR) [], and nuclear magnetic resonance (NMR) spectroscopy [], [], [], [], [], []. These techniques allow for the identification, quantification, and characterization of this compound and its reaction products.

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